molecular formula C21H21ClN4O3S B11271234 4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B11271234
M. Wt: 444.9 g/mol
InChI Key: GTAKJQCSSJKZCH-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents including a chlorobenzenesulfonyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. The pyrimidine core can also interact with nucleic acids and proteins, affecting their function. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C21H21ClN4O3S/c1-29-18-7-5-16(6-8-18)20-14-21(24-15-23-20)25-9-11-26(12-10-25)30(27,28)19-4-2-3-17(22)13-19/h2-8,13-15H,9-12H2,1H3

InChI Key

GTAKJQCSSJKZCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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